

# Bartsioside chemical structure and properties

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## Compound of Interest

Compound Name: *Bartsioside*

Cat. No.: *B15623988*

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## Bartsioside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Bartsioside**, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of **Bartsioside**. It includes protocols for its isolation and for a key bioactivity assay. While direct experimental evidence for the anti-inflammatory mechanisms of **Bartsioside** is still emerging, this document also explores the well-established anti-inflammatory signaling pathways of related iridoid glycosides, providing a potential framework for future research on **Bartsioside**.

### Chemical Structure and Properties

**Bartsioside** is an iridoid glycoside characterized by a cyclopentanopyran ring system linked to a glucose moiety. Its systematic IUPAC name is (2S,3R,4S,5S,6R)-2-[[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol<sup>[1]</sup>.

Table 1: Chemical Identifiers for **Bartsioside**

Identifier	Value
IUPAC Name	(2S,3R,4S,5S,6R)-2-[[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number	62133-72-6[1]
PubChem CID	14081907[1]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O <sub>8</sub> [1]
SMILES	<chem>C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3--INVALID-LINK--CO)O)O"&gt;C@@HO)CO[1]</chem>
InChI	InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1[1]

Table 2: Physicochemical Properties of **Bartsioside**

Property	Value	Source
Molecular Weight	330.33 g/mol	PubChem (Computed)[1]
Exact Mass	330.13146766 Da	PubChem (Computed)[1]
XLogP3-AA	-1.9	PubChem (Computed)[1]
Hydrogen Bond Donor Count	6	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	8	PubChem (Computed)[1]
Rotatable Bond Count	4	PubChem (Computed)[1]
Topological Polar Surface Area	134 Å <sup>2</sup>	PubChem (Computed)[1]
Heavy Atom Count	23	PubChem (Computed)[1]
Complexity	478	PubChem (Computed)[1]
Optical Rotation [ $\alpha$ ] <sub>D</sub> <sup>22</sup>	-71.9 (c 0.64, MeOH)	[2]

## Biological Activities and Potential Therapeutic Uses

**Bartsioside** has been identified as a bioactive compound with potential applications in agriculture and medicine.

### Allelopathic Activity

**Bartsioside** has demonstrated significant inhibitory effects on the radicle growth of *Orobancha cumana*, a parasitic weed that affects sunflower crops[3][4][5]. In one study, **Bartsioside** at a concentration of 100 µg/mL exhibited a 61.1% inhibition of radicle growth[5]. This allelopathic property suggests its potential as a natural herbicide.

### Anti-inflammatory Potential

While direct and extensive studies on the anti-inflammatory activity of **Bartsioside** are limited, it has been noted as an anti-inflammatory agent[6]. The broader class of iridoid glycosides is well-documented for its anti-inflammatory properties, which are often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-

κB and MAPK pathways[7][8][9][10][11]. These pathways regulate the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[9][12][13][14]. It is plausible that **Bartsioside** shares a similar mechanism of action.

## Experimental Protocols

### Isolation and Purification of **Bartsioside** from *Bellardia trixago*

The following protocol is based on the methodology described by Soriano et al. (2022)[3][5].

#### 3.1.1. Plant Material and Extraction

- Collect the aerial green parts of *Bellardia trixago*.
- Freeze the plant material with liquid nitrogen, lyophilize, and store in the dark at 4°C.
- Extract the lyophilized and powdered plant material (e.g., 189 g) with a 1:1 (v/v) mixture of H<sub>2</sub>O/MeOH at room temperature with stirring for 24 hours.
- Centrifuge the suspension and sequentially extract the supernatant with n-hexane, dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), and finally with ethyl acetate (EtOAc).
- Concentrate the EtOAc extract under reduced pressure to obtain the crude extract.

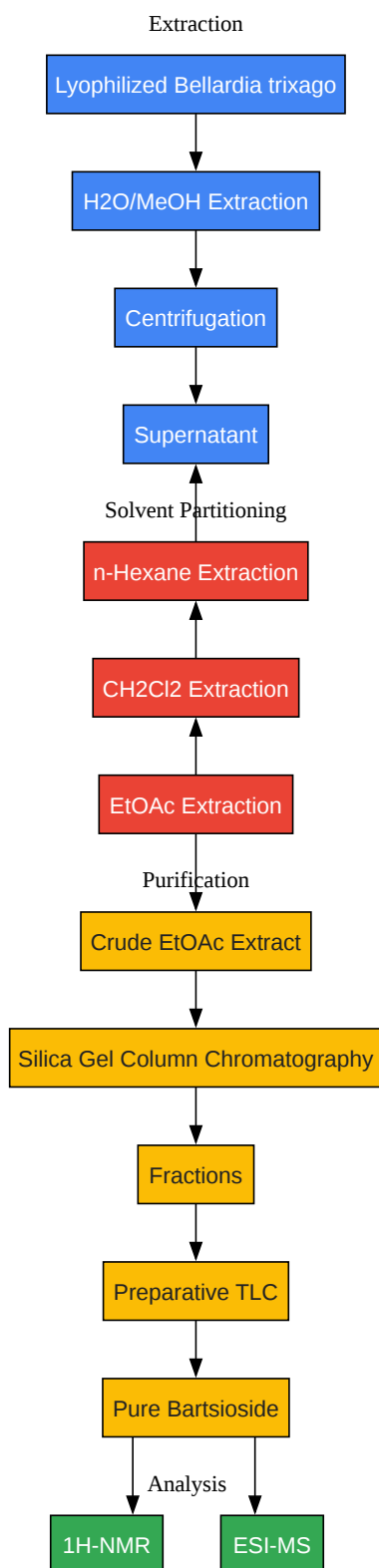
#### 3.1.2. Chromatographic Purification

- Subject the crude EtOAc extract to column chromatography on silica gel.
- Elute the column with a suitable solvent system, such as a gradient of CH<sub>2</sub>Cl<sub>2</sub>/MeOH.
- Monitor the fractions by thin-layer chromatography (TLC).
- Combine fractions containing **Bartsioside** and subject them to further purification steps, such as preparative TLC, to yield pure **Bartsioside**.

#### 3.1.3. Structure Elucidation

Confirm the structure of the isolated **Bartsioside** using spectroscopic methods:

- $^1\text{H}$ -NMR: Acquire spectra in a suitable deuterated solvent (e.g., MeOD) and compare with published data<sup>[2]</sup>.
- ESI-MS: Analyze the sample to determine the mass-to-charge ratio and confirm the molecular weight<sup>[2]</sup>.



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Isolation workflow for **Bartsioside**.

## In Vitro *Orobanche cumana* Radicle Growth Inhibition Assay

This protocol is adapted from the methodology used to assess the allelopathic effects of **Bartsioside**[\[5\]](#).

### 3.2.1. Preparation of Test Solutions

- Dissolve **Bartsioside** in a suitable solvent (e.g., methanol) to prepare a stock solution.
- Prepare the final test concentration (e.g., 100 µg/mL) by diluting the stock solution with sterile distilled water. Ensure the final solvent concentration in the assay is non-phytotoxic.

### 3.2.2. Assay Procedure

- Sterilize *O. cumana* seeds and germinate them on glass fiber discs moistened with a germination stimulant (e.g., GR24).
- Incubate the seeds in the dark at an appropriate temperature (e.g., 20°C) until radicles emerge.
- Place the germinated seeds in petri dishes containing filter paper moistened with the **Bartsioside** test solution or a control solution (vehicle).
- Incubate the petri dishes in the dark.
- After a defined period (e.g., 7-10 days), measure the radicle length of the seedlings under a microscope.
- Calculate the percentage of inhibition relative to the control group.

### 3.2.3. Data Analysis

Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Tukey's test), to determine the significance of the inhibitory effect[\[5\]](#).

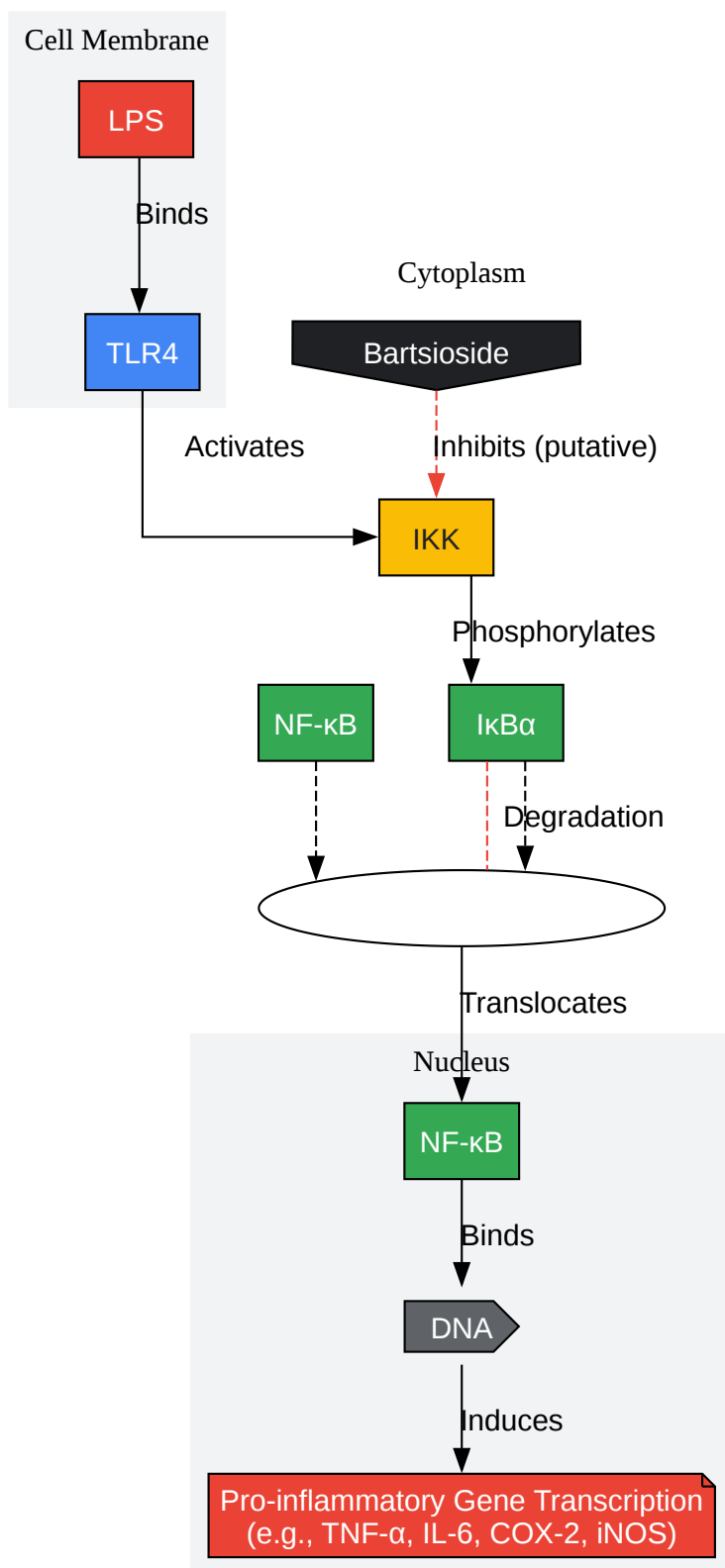
## Putative Anti-inflammatory Mechanism of Action

While the specific signaling pathways modulated by **Bartsioside** have yet to be fully elucidated, the mechanisms of other structurally related iridoid glycosides provide a strong basis for hypothesizing its mode of action. Iridoid glycosides are known to exert their anti-inflammatory effects primarily through the inhibition of the NF- $\kappa$ B and MAPK signaling pathways[7][8][10].

## Inhibition of the NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B pathway is a central regulator of inflammation[11][15]. In a resting state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes[12][16][17]. Many iridoid glycosides have been shown to inhibit this pathway by preventing the degradation of I $\kappa$ B $\alpha$ , thereby blocking NF- $\kappa$ B nuclear translocation[12][15].



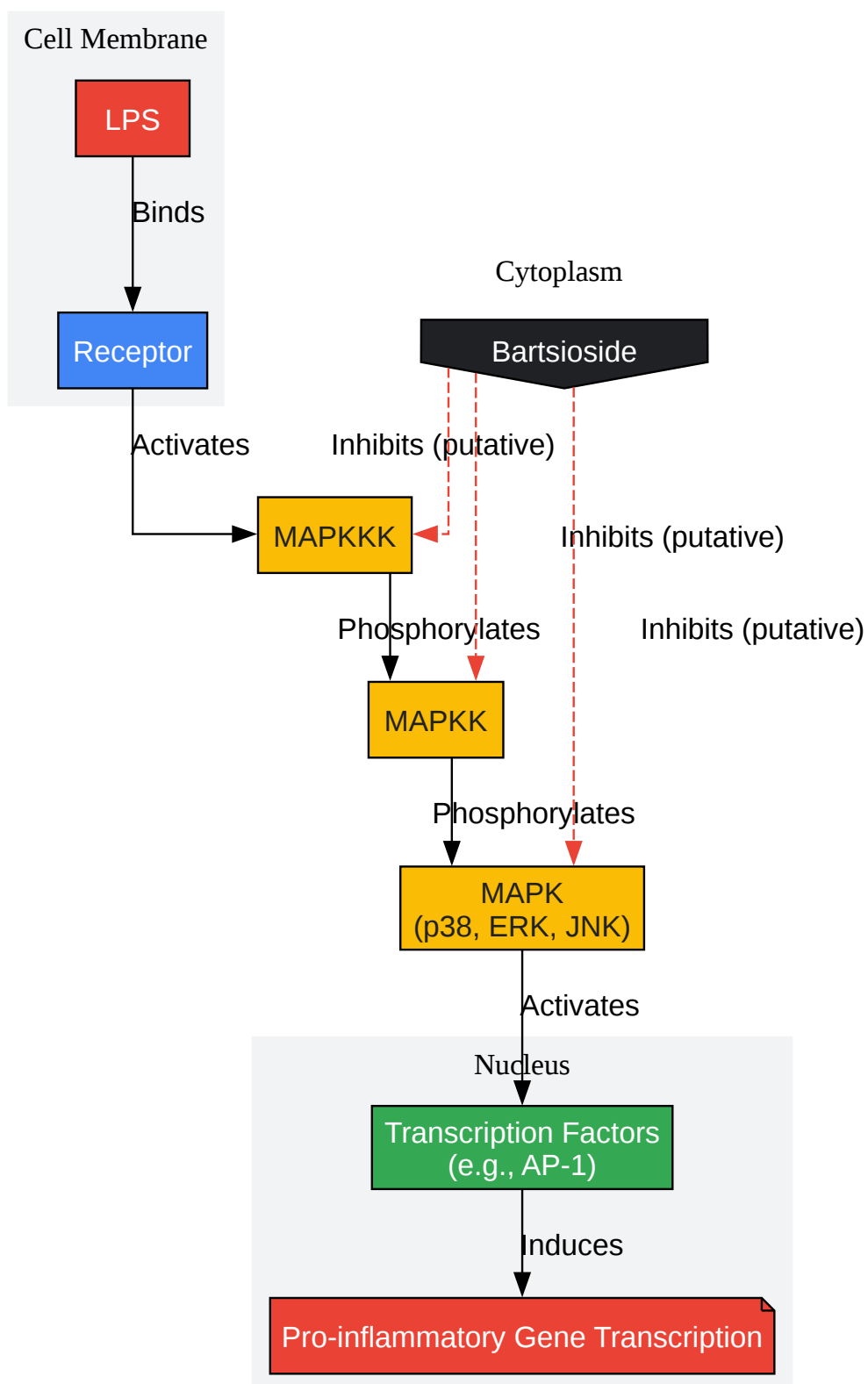


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Putative inhibition of the NF-κB pathway by **Bartsioside**.

## Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response[8]. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Several iridoid glycosides have been reported to suppress the phosphorylation of MAPK proteins, thereby downregulating inflammatory gene expression[7][8].



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Putative modulation of the MAPK pathway by **Bartsioside**.

## Conclusion and Future Directions

**Bartsioside** is an iridoid glycoside with demonstrated allelopathic activity and significant potential as an anti-inflammatory agent. While its precise mechanisms of action are still under investigation, the well-established anti-inflammatory properties of related compounds suggest that **Bartsioside** likely modulates key inflammatory signaling pathways such as NF- $\kappa$ B and MAPK. Further research is warranted to fully characterize the physicochemical properties of **Bartsioside**, optimize its synthesis or isolation, and elucidate its specific molecular targets and signaling pathways. Such studies will be crucial for developing **Bartsioside** as a potential therapeutic agent or a lead compound for novel drug discovery.

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